(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal
Description
(2Z)-3-(Dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal is an α,β-unsaturated aldehyde featuring a dimethylamino group and a 3-(trifluoromethyl)phenyl substituent. This compound belongs to a class of enals with conjugated systems that exhibit unique electronic properties due to the interplay of electron-donating (dimethylamino) and electron-withdrawing (trifluoromethyl) groups. Such structural features make it a candidate for applications in organic synthesis, medicinal chemistry, and materials science.
Properties
IUPAC Name |
(Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(2)7-10(8-17)9-4-3-5-11(6-9)12(13,14)15/h3-8H,1-2H3/b10-7+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFCUNHHGLYPCDW-JXMROGBWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=C(C=O)C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)/C=C(\C=O)/C1=CC(=CC=C1)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal can be achieved through various synthetic routes. One common method involves the condensation of a dimethylamine with a trifluoromethyl-substituted benzaldehyde under basic conditions. The reaction typically proceeds via an aldol condensation mechanism, followed by dehydration to form the enal.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
(2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The double bond and aldehyde group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various nucleophiles such as halides, amines, and thiols
Major Products Formed
Oxidation: (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propanoic acid
Reduction: (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]propan-1-ol
Substitution: Products depend on the nucleophile used
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery and development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA, leading to various biochemical effects. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, influencing its pharmacokinetic properties.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physical Properties
The compound is compared to two close analogs:
(2Z)-3-(Dimethylamino)-2-phenylprop-2-enal (simple phenyl substituent)
(2Z)-3-(Dimethylamino)-2-(4-methylphenyl)prop-2-enal (4-methylphenyl substituent)
Table 1: Physical and Structural Comparison
Key Observations :
- The trifluoromethyl group significantly increases molecular weight (261.23 vs. 175.23 g/mol for the phenyl analog) due to fluorine’s atomic mass and the group’s electronegativity.
- The 3-CF₃ substituent introduces strong electron-withdrawing effects, altering the electron density of the aromatic ring and conjugated enal system compared to electron-donating methyl (4-CH₃) or unsubstituted phenyl groups.
Reactivity and Chemical Behavior
Electrophilic Reactivity
The trifluoromethyl group deactivates the aromatic ring toward electrophilic substitution, reducing reactivity compared to methyl- or hydrogen-substituted analogs. For example, in reactions with electrophilic reagents (e.g., bromine or sulfuryl chloride, as in ), the target compound may exhibit slower reaction kinetics or regioselectivity shifts due to the CF₃ group’s meta-directing effects .
Conjugated System Reactivity
The α,β-unsaturated aldehyde moiety is highly reactive in Michael additions or cycloadditions.
Biological Activity
The compound (2Z)-3-(dimethylamino)-2-[3-(trifluoromethyl)phenyl]prop-2-enal, known by its CAS number 163563-21-1, is a synthetic organic compound characterized by its unique structure and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure
The molecular formula of this compound is , with a molecular weight of approximately 253.23 g/mol. The presence of a dimethylamino group and a trifluoromethyl phenyl moiety suggests potential interactions with biological targets, particularly in medicinal chemistry.
Antimicrobial Properties
Recent studies have indicated that compounds with similar structures exhibit antimicrobial properties. For instance, the introduction of trifluoromethyl groups has been linked to enhanced antibacterial activity against various pathogens. This is attributed to the electron-withdrawing nature of the trifluoromethyl group, which can influence the compound's lipophilicity and membrane permeability.
The biological activity of this compound can be attributed to several key mechanisms:
- Inhibition of Enzymatic Activity : Compounds with structural similarities have been shown to inhibit enzymes such as xanthine oxidase, which is crucial in purine metabolism and oxidative stress pathways.
- Interaction with Cell Membranes : The hydrophobic nature of the trifluoromethyl group enhances interaction with lipid membranes, potentially altering membrane fluidity and function.
- Reactive Oxygen Species (ROS) Generation : Similar compounds have been reported to increase ROS levels within cells, leading to oxidative stress and subsequent cell death.
Case Study 1: Cytotoxic Effects on Cancer Cells
A study investigating the effects of related compounds on human cancer cell lines demonstrated significant cytotoxicity at micromolar concentrations. The study utilized flow cytometry to assess apoptosis markers, revealing that compounds induced cell death primarily through the intrinsic apoptotic pathway.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis via caspase activation |
| Compound B | 20 | ROS generation |
| This compound | TBD | TBD |
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of fluorinated compounds similar to this compound. Results indicated effective inhibition against Gram-positive bacteria, suggesting potential for development as an antibacterial agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
